2-Methylpropyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYLPROPYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of fluorinated aromatic rings, oxazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated aromatic precursor, followed by the formation of the oxazole and thiazole rings through cyclization reactions. Key reagents used in these steps include fluorinated anilines, carboxylic acids, and thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-METHYLPROPYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: Shares the fluorinated aromatic ring but lacks the oxazole and thiazole moieties.
5-Amino-pyrazoles: Similar in having heterocyclic structures but differ in the specific ring systems and functional groups.
Uniqueness
2-METHYLPROPYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of fluorinated aromatic rings, oxazole, and thiazole moieties, which confer specific chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C20H20FN3O4S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-methylpropyl 2-[[5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H20FN3O4S/c1-10(2)9-27-19(26)17-12(4)22-20(29-17)23-18(25)15-8-16(28-24-15)13-6-5-11(3)14(21)7-13/h5-8,10H,9H2,1-4H3,(H,22,23,25) |
InChI Key |
UBYTYABPSRXJID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.